1-(4-Bromobutyl)-2-(4-fluorophenyl)-1H-indole
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Overview
Description
1-(4-Bromobutyl)-2-(4-fluorophenyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromobutyl group and a fluorophenyl group attached to the indole core, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-2-(4-fluorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobutyl bromide and 4-fluoroaniline.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions.
Substitution Reactions: The bromobutyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. The bromobutyl group is typically introduced by reacting the indole core with 4-bromobutyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutyl)-2-(4-fluorophenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromobutyl)-2-(4-fluorophenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-2-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobutyl)-2-phenyl-1H-indole: Similar structure but lacks the fluorine atom.
1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole: Similar structure with a chlorine atom instead of fluorine.
1-(4-Bromobutyl)-2-(4-methylphenyl)-1H-indole: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(4-Bromobutyl)-2-(4-fluorophenyl)-1H-indole is unique due to the presence of both bromobutyl and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
917947-53-6 |
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Molecular Formula |
C18H17BrFN |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
1-(4-bromobutyl)-2-(4-fluorophenyl)indole |
InChI |
InChI=1S/C18H17BrFN/c19-11-3-4-12-21-17-6-2-1-5-15(17)13-18(21)14-7-9-16(20)10-8-14/h1-2,5-10,13H,3-4,11-12H2 |
InChI Key |
VKYYBTBDOGAODY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CCCCBr)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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